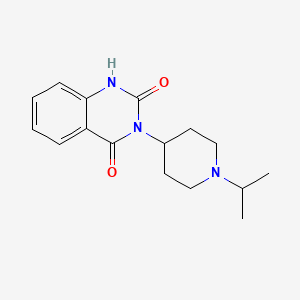
3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione, also known as PPQ, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The chemical structure of PPQ is unique, and it has been shown to have promising effects on various biological systems.
作用機序
The exact mechanism of action of 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione is not fully understood, but it is believed to act on multiple targets in cells. 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of protein kinase C, an enzyme involved in cell signaling pathways. 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce oxidative stress and inflammation, and improve cognitive function in animal models of neurodegenerative diseases. 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione has also been shown to have anti-angiogenic effects, which could be useful in the treatment of cancer.
実験室実験の利点と制限
One advantage of using 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione in lab experiments is its unique chemical structure, which allows for the study of its specific effects on biological systems. 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione has also been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further research. However, one limitation of using 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione. One area of research is the development of 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the study of the mechanism of action of 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione, which could lead to the discovery of new targets for drug development. Additionally, the study of the pharmacokinetics and pharmacodynamics of 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione could provide valuable information for the development of clinical trials.
合成法
3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione can be synthesized using a multi-step process that involves the reaction of 2,4-dichloroquinazoline with 1-(1-propylpiperidin-4-yl) ethanone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydride and triethylamine to form the final product, 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione.
科学的研究の応用
3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione has shown potential therapeutic applications in various areas of scientific research, including cancer treatment, neurodegenerative diseases, and inflammation. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
特性
IUPAC Name |
3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11(2)18-9-7-12(8-10-18)19-15(20)13-5-3-4-6-14(13)17-16(19)21/h3-6,11-12H,7-10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJLMWWCBMNHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-propan-2-ylpiperidin-4-yl)-1H-quinazoline-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[4-(4-Ethoxyphenyl)sulfonylpiperazin-1-yl]methyl]-5,6-difluorobenzimidazole](/img/structure/B7467972.png)
![3-[(2-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7467981.png)





![7-Methyl-4-[(2-methylmorpholin-4-yl)methyl]chromen-2-one](/img/structure/B7468019.png)



![ethyl (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate](/img/structure/B7468052.png)
![1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7468055.png)
